3-Bromo-5-ethynylpyridine
Overview
Description
Synthesis Analysis
The synthesis of related bromo- and ethynyl-substituted pyridines involves multi-step reactions, starting from simple precursors. For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid illustrates a complex pathway involving nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis steps, achieving a 41.3% overall yield (Niu Wen-bo, 2011). Another approach reported the synthesis of 3-bromo-5,6-dihydropyridin-2-ones through β,γ-unsaturated α-bromo-ketene/imine cycloaddition, showcasing the versatility of brominated pyridines in organic synthesis (G. Cardillo et al., 2004).
Molecular Structure Analysis
The molecular structure of bromo- and ethynyl-substituted pyridines can be elucidated using spectroscopic techniques and theoretical calculations. A combined experimental and computational study on pyridine derivatives highlighted the significance of carbon-carbon coupling in understanding the structural aspects of such compounds, with XRD data and DFT studies providing insights into their molecular geometry and electronic properties (Ghiasuddin et al., 2018).
Chemical Reactions and Properties
Brominated pyridines participate in a variety of chemical reactions, including carbon-carbon coupling, cycloaddition, and halogenation, due to the reactive nature of the bromine atom and the ethynyl group. For instance, the polymerization of ethynylpyridines with bromine leads to substituted polyacetylenes, demonstrating the compounds' utility in synthesizing conjugated polymers with extensive backbones (S. Subramanyam et al., 1992).
Physical Properties Analysis
The physical properties of "3-Bromo-5-ethynylpyridine" and related compounds, such as solubility, melting point, and crystal structure, can be significantly influenced by the bromine and ethynyl functional groups. Studies like those on hydrogen bonding in bromo-substituted pyridines provide valuable insights into how these functional groups affect the compounds' physical characteristics and intermolecular interactions (J. Hanuza et al., 1997).
Chemical Properties Analysis
The chemical properties of "3-Bromo-5-ethynylpyridine," including reactivity, stability, and reaction mechanisms, are pivotal for its applications in organic synthesis. The reactivity of bromine atoms in brominated pyridines towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions exemplifies the compound's utility in synthesizing diverse organic molecules (H. J. Hertog et al., 1948).
Scientific Research Applications
Synthesis and Material Science
3-Bromo-5-ethynylpyridine is utilized in the synthesis of various materials and compounds. For instance, a conjugated polyelectrolyte with a related structure, N-(3-butynyl)pyridinium bromide, was synthesized using 2-ethynylpyridine and 4-bromo-1-butyne. This resulted in a polymer with potential electro-optical and electrochemical applications, showcasing a bandgap of 1.98 eV (Lim et al., 2019). In another study, molecular diodes based on molecules similar to 3-Bromo-5-ethynylpyridine demonstrated charge-induced conformational changes and rectifying behavior, indicating potential in memory devices or nano-actuators (Derosa et al., 2003).
Organic Chemistry and Catalysis
In the realm of organic chemistry, the compound is relevant in various synthetic pathways. For instance, bromination reactions involving pyridine derivatives, where bromine interacts with specific positions in the pyridine ring, are crucial for further chemical transformations (Kolder & Hertog, 2010). Moreover, bromopyridines serve as intermediates in the synthesis of more complex molecules, as demonstrated in the creation of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate in insecticide production (Wen-bo, 2011).
Molecular Design and Biochemical Applications
3-Bromo-5-ethynylpyridine and its derivatives are pivotal in designing molecules with specific biochemical or electronic properties. For instance, pyridinesulfonamide derivatives exhibit a wide range of applications in drug development due to their stereochemical configurations and inhibitory effects on kinase activity (Zhou et al., 2015). Furthermore, compounds derived from bromopyridines are used in synthesizing polyheterocyclic ring systems, indicating their versatility in creating complex molecular structures with potential biological activities (Abdel‐Latif et al., 2019).
Safety And Hazards
3-Bromo-5-ethynylpyridine is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-bromo-5-ethynylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c1-2-6-3-7(8)5-9-4-6/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTYILRNJPSUDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572650 | |
Record name | 3-Bromo-5-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-ethynylpyridine | |
CAS RN |
866683-52-5 | |
Record name | 3-Bromo-5-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-ethynylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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